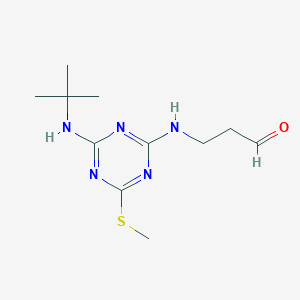
3-(4-Tert-butylamino-6-methylthiol-s-triazin-2-ylamino)propionaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-tert-butylamino-6-methylthiol-s-triazin-2-ylamino)propionaldehyde is a diamine and an aldehyde. It has a role as a metabolite and an antifouling biocide. It derives from a hydride of a 1,3,5-triazine.
Applications De Recherche Scientifique
1. Ecotoxicological Impact on Marine Organisms
- A study by Zhang et al. (2019) in the journal Chemosphere examined the toxicity of a mixture containing this compound to marine organisms. They found significant phytotoxic effects on various marine species, including cyanobacteria, diatoms, macroalgae, and dinoflagellates. This research highlights the compound's potential environmental impact, particularly in marine ecosystems (Zhang, Zhou, Lam, & Leung, 2019).
2. Toxicity to Marine Diatom Species
- Another study by Zhang et al. (2019) in Ecotoxicology and Environmental Safety focused on the toxicities of this compound and its derivatives to two marine diatom species. They observed significant growth inhibition in these species, suggesting the compound's potential as a marine pollutant (Zhang, Zhou, Lam, & Leung, 2019).
3. Photodegradation Study in Natural Seawater
- Research by Lam et al. (2009) in Marine Pollution Bulletin investigated the photodegradation of Irgarol-1051, from which this compound is derived. They identified a new s-triazine species, suggesting complex degradation pathways in natural seawater environments (Lam et al., 2009).
4. Antifouling Compound Concentration in Marine Environments
- A 2000 study in Marine Pollution Bulletin by Biselli et al. analyzed the concentrations of Irgarol 1051 and related compounds in German marinas. The study provides insights into the environmental presence of these compounds, including 3-(4-Tert-butylamino-6-methylthiol-s-triazin-2-ylamino)propionaldehyde (Biselli, Bester, Hühnerfuss, & Fent, 2000).
5. Method for Determining Antifouling Biocides in Sediments
- Gatidou et al. (2004) developed a method for determining antifouling biocides, including this compound, in marine sediments. Their research, published in Analytica Chimica Acta, contributes to environmental monitoring efforts (Gatidou, Kotrikla, Thomaidis, & Lekkas, 2004).
6. Biodegradation by White Rot Fungus
- Ogawa et al. (2004) in Chemosphere explored the biodegradation of Irgarol 1051 by the white rot fungus Phanerochaete chrysosporium. This study provides insight into the biological breakdown of the compound and its potential environmental fate (Ogawa, Okamura, Hirai, & Nishida, 2004).
7. Ecotoxicity in the Aquatic Environment
- A study by Okamura et al. (2000) in Water Research assessed the residue and ecotoxicity of Irgarol 1051 and its degradation product in the aquatic environment. They emphasized the need for environmental monitoring of such compounds (Okamura, Aoyama, Liu, Maguire, Pacepavicius, & Lau, 2000).
Propriétés
Nom du produit |
3-(4-Tert-butylamino-6-methylthiol-s-triazin-2-ylamino)propionaldehyde |
|---|---|
Formule moléculaire |
C11H19N5OS |
Poids moléculaire |
269.37 g/mol |
Nom IUPAC |
3-[[4-(tert-butylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]amino]propanal |
InChI |
InChI=1S/C11H19N5OS/c1-11(2,3)16-9-13-8(12-6-5-7-17)14-10(15-9)18-4/h7H,5-6H2,1-4H3,(H2,12,13,14,15,16) |
Clé InChI |
XDHRLUOJUPMUQM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC1=NC(=NC(=N1)NCCC=O)SC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



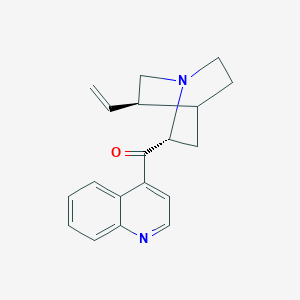
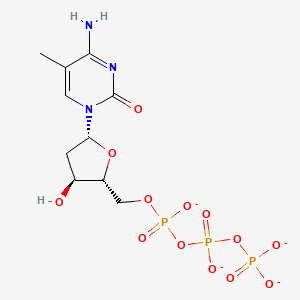
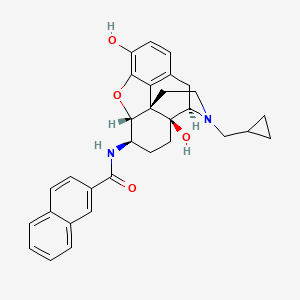
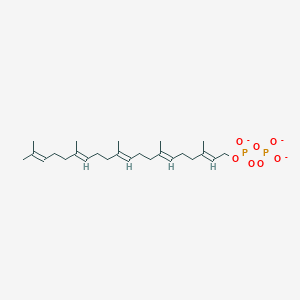
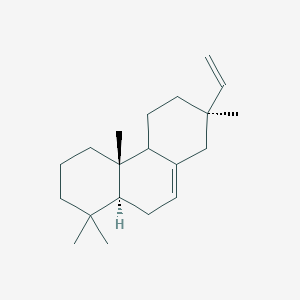
![2-[[4-(2-Hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B1261562.png)
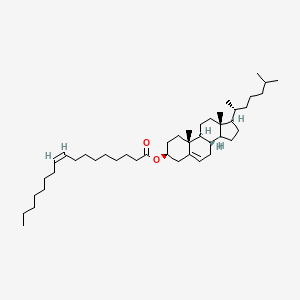
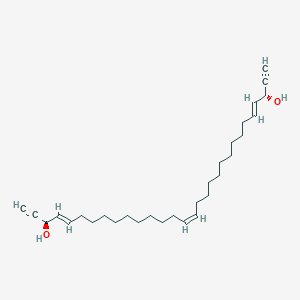
![1-[(2,3-dimethyl-4-imidazolyl)methyl]-N-[4-(2-furanyl)phenyl]-3-piperidinecarboxamide](/img/structure/B1261567.png)
![3-[[1-(dimethylsulfamoyl)-4-piperidinyl]oxy]-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B1261568.png)
![(1R)-1-[(3aR,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol;hydrochloride](/img/structure/B1261570.png)
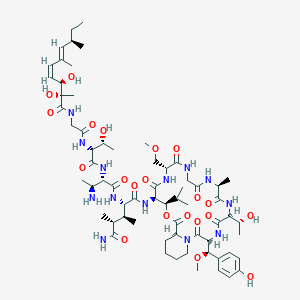
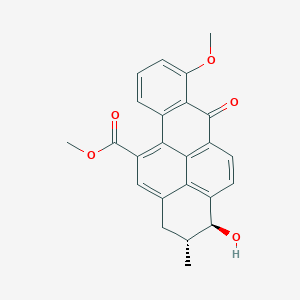
![(E)-3-[5-[(2,4-diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenyl]-1-[1-[2-(dimethylamino)pyrimidin-5-yl]-1H-phthalazin-2-yl]prop-2-en-1-one](/img/structure/B1261576.png)